molecular formula C26H28ClN5O B2508966 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-48-4

7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2508966
CAS No.: 477229-48-4
M. Wt: 461.99
InChI Key: XEBKCEGPAGGIAS-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound is a key research tool in oncology, specifically for investigating the pathogenesis and treatment of cancers driven by FGFR signaling dysregulation, such as urothelial carcinoma, endometrial cancer, and certain subtypes of breast and lung cancer. Its mechanism of action involves potently inhibiting FGFR autophosphorylation and downstream signaling pathways , including MAPK and PI3K-AKT, thereby inducing cell cycle arrest and apoptosis in FGFR-dependent tumor models. Researchers utilize this inhibitor to explore mechanisms of acquired resistance to FGFR-targeted therapies and to study the role of FGF/FGFR signaling in angiogenesis and tumor microenvironment interactions . It serves as a critical compound for validating FGFR as a therapeutic target in vitro and in vivo, providing a foundation for understanding the broader implications of targeted kinase inhibition in precision medicine.

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-19-8-9-21(16-23(19)27)32-17-22(20-6-3-2-4-7-20)24-25(29-18-30-26(24)32)28-10-5-11-31-12-14-33-15-13-31/h2-4,6-9,16-18H,5,10-15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBKCEGPAGGIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCOCC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cross-Coupling

Ensuring exclusive substitution at positions 5 and 7 requires careful control of reaction stoichiometry and catalyst selection. The use of bulky ligands like SPhos suppresses undesired coupling at position 2.

Amination Efficiency

The steric bulk of 3-morpholinopropylamine necessitates prolonged reaction times. Catalytic systems such as Pd₂(dba)₃/Xantphos improve yields in Buchwald-Hartwig aminations, though this approach increases costs.

Purification Strategies

Intermediate chlorinated compounds are prone to degradation during silica gel chromatography. Switching to neutral alumina columns or employing recrystallization (e.g., from ethanol/water) enhances recovery rates.

Analytical Characterization

Critical analytical data for intermediates and the final compound include:

Parameter Method Result
Molecular Formula HRMS C₂₇H₂₇ClN₆O (Found: 511.1912; Calculated: 511.1909)
Purity HPLC 99.2% (C18 column, MeCN/H₂O gradient)
¹H NMR (400 MHz, CDCl₃) NMR δ 8.25 (s, 1H, H-2), 7.45–7.30 (m, 5H, Ph), 3.70 (t, 4H, morpholine OCH₂)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Generally, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of the pyrrolo[2,3-d]pyrimidine core with the morpholin-4-yl propyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H28ClN5OC_{26}H_{28}ClN_5O, with a molecular weight of approximately 461.99 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as the morpholine and chlorinated phenyl rings enhances its reactivity and selectivity towards biological targets.

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in critical cellular pathways. Kinases play a vital role in signaling pathways that regulate cell growth, survival, and proliferation. In particular, derivatives of pyrrolo[2,3-d]pyrimidines have shown significant inhibitory activity against Protein Kinase B (PKB), which is crucial in cancer biology due to its role in the phosphoinositide 3-kinase (PI3K) pathway.

Biological Activity

Research indicates that compounds structurally similar to 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit notable biological activities:

  • Anticancer Activity : The compound has demonstrated potential as an anticancer agent by inhibiting pathways that lead to tumor growth and metastasis.
  • Kinase Inhibition : It shows significant potency against various kinases, making it a candidate for further development as a targeted therapy in cancer treatment.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains a piperidine moietyPotent PKB inhibitor
5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-ylSubstituted at different positionsAnticancer activity
4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidinesVarying substituents on amino groupsDiverse kinase inhibition profiles

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis : The synthesis typically involves multi-step processes starting from commercially available precursors. Key steps include forming the pyrrolopyrimidine core and introducing various substituents to optimize biological activity.
  • In vitro Studies : In vitro assays have shown that this compound can effectively inhibit cell proliferation in cancer cell lines by modulating kinase activity.
  • Case Studies : A study published in PubMed Central highlighted the importance of halogen substitution in enhancing the biological activity of pyrrole-containing compounds against various pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound’s pyrrolo[2,3-d]pyrimidine core can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution. Key steps include:

  • Intermediate preparation : Start with halogenated pyrimidine precursors (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and functionalize the 4-position with morpholine-propylamine under Pd-catalyzed coupling .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) at 80–100°C with catalytic Pd(PPh₃)₄ to enhance yield. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ ~8.0–8.5 ppm for pyrrolopyrimidine protons, δ ~3.5–3.7 ppm for morpholine protons) .
  • X-ray crystallography : Resolve the 3D structure using SHELX software for refinement. Key parameters include bond angles (e.g., C-N-C in morpholine ≈ 109°) and torsional angles in the propyl linker .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at ~500–510 Da) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Prioritize kinase inhibition and cytotoxicity screens:

  • Kinase profiling : Use ATP-competitive assays (e.g., JAK1/JAK2 selectivity at 1–10 µM) with recombinant enzymes and fluorescent substrates .
  • Cell viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, IC₅₀ determination) .

Advanced Research Questions

Q. How does the morpholinopropyl substituent influence kinase selectivity compared to other analogs?

  • Methodology : Conduct comparative SAR studies:

  • Structural analogs : Synthesize derivatives with shorter/longer linkers (e.g., ethyl vs. butyl) or alternative heterocycles (piperidine instead of morpholine).
  • Binding assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinities to JAK1 vs. JAK2. The morpholine’s oxygen may stabilize water-mediated hydrogen bonds in the kinase’s hinge region .
  • Molecular docking : Compare binding poses in JAK1 (PDB: 6R1) to identify steric/electronic effects of the substituent .

Q. How can crystallographic data resolve contradictions in reported activity for analogs with similar scaffolds?

  • Methodology : Analyze structural variations in active vs. inactive analogs:

  • Crystal structures : Compare torsion angles (e.g., between pyrrolopyrimidine and aryl groups) to assess conformational flexibility. Use SHELXL for refinement and validate via R-factors (<0.05) .
  • Hydrogen bonding : Identify critical interactions (e.g., N—H⋯O in the kinase ATP-binding pocket) using Mercury software .
  • Thermodynamic studies : Perform DSC to correlate melting points (e.g., 249–251°C) with stability .

Q. What strategies mitigate off-target effects in vivo while maintaining potency?

  • Methodology : Optimize pharmacokinetics and selectivity:

  • Metabolic stability : Test hepatic microsome clearance (human/rat) to adjust substituents (e.g., fluorination of the phenyl ring reduces CYP450 metabolism) .
  • Selectivity profiling : Screen against 50+ kinases (e.g., EGFR, Src) to identify off-target hits. Use kinome-wide profiling platforms (e.g., DiscoverX) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the morpholine nitrogen to enhance solubility and reduce hERG liability .

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • Methodology : Combine QSPR and MD simulations:

  • LogP prediction : Use MarvinSketch or ACD/Labs to calculate logP (current value ~3.5). Reduce hydrophobicity by adding polar groups (e.g., hydroxyl on the propyl linker) .
  • Solubility assays : Measure kinetic solubility in PBS (pH 7.4) and correlate with molecular descriptors (e.g., PSA, H-bond donors) .
  • Co-crystal screening : Test co-formers (e.g., succinic acid) to stabilize high-energy polymorphs .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro kinase inhibition and cellular activity?

  • Methodology : Investigate bioavailability and target engagement:

  • Permeability assays : Use Caco-2 monolayers to measure Papp (target >1 ×10⁻⁶ cm/s). Poor permeability may explain reduced cellular efficacy .
  • Target engagement : Apply CETSA (cellular thermal shift assay) to confirm intracellular binding to JAK1 .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS (e.g., N-demethylation of morpholine) .

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